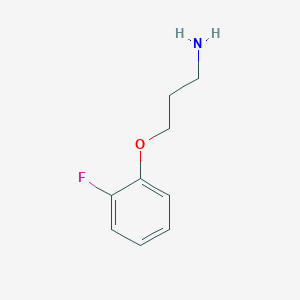
Pyridine, 2-(2-oxazolidinyl)- (6CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-(2-oxazolidinyl)- (6CI): is a chemical compound with the molecular formula C8H10N2O . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound features a pyridine ring substituted with a 2-oxazolidinyl group, which is a five-membered ring containing nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(2-oxazolidinyl)- (6CI) typically involves the reaction of pyridine with an appropriate oxazolidinone derivative. One common method is the nucleophilic substitution reaction where pyridine is reacted with 2-chlorooxazolidinone under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of Pyridine, 2-(2-oxazolidinyl)- (6CI) may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters such as temperature, pressure, and solvent choice can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-(2-oxazolidinyl)- (6CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyridine compounds.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-(2-oxazolidinyl)- (6CI) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays. Its ability to interact with biological molecules makes it valuable in understanding biological processes.
Medicine: Pyridine, 2-(2-oxazolidinyl)- (6CI) derivatives have potential therapeutic applications. They can be used in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Pyridine, 2-(2-oxazolidinyl)- (6CI) involves its interaction with specific molecular targets. The oxazolidinyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pyridine ring can participate in π-π interactions and coordinate with metal ions, affecting the compound’s reactivity and binding properties. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Pyridine, 2-(2-oxazolidinyl)- (6CI) can be compared with other similar compounds, such as:
Pyridine, 2-(2-imidazolidinyl)-: This compound features an imidazolidinyl group instead of an oxazolidinyl group. The presence of different heteroatoms in the ring can lead to variations in chemical reactivity and biological activity.
Pyridine, 2-(2-thiazolidinyl)-: The thiazolidinyl group contains sulfur, which can impart different electronic properties and reactivity compared to the oxazolidinyl group.
Pyridine, 2-(2-pyrrolidinyl)-: This compound has a pyrrolidinyl group, which lacks the oxygen atom present in the oxazolidinyl group. This difference can affect the compound’s hydrogen bonding and overall reactivity.
The uniqueness of Pyridine, 2-(2-oxazolidinyl)- (6CI) lies in its specific combination of the pyridine ring and oxazolidinyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
100377-21-7 |
|---|---|
Molekularformel |
C8H10N2O |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



